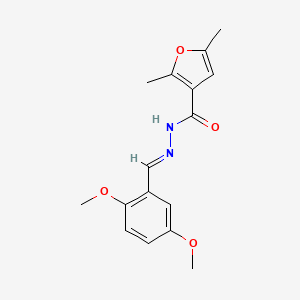

N'-(2,5-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This section provides an overview of the structural and functional characteristics of benzohydrazide derivatives, emphasizing their relevance in chemical synthesis and potential applications. These compounds often feature in the synthesis of heterocyclic compounds, with variations in the substituents on the benzylidene and hydrazide components influencing their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including those similar to "N'-(2,5-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide", typically involves the condensation of appropriate benzaldehydes with hydrazides. Mkadmh et al. (2020) describe an efficient synthesis approach, using FTIR, 1H NMR, 13C NMR, and MS for characterization, followed by single-crystal X-ray diffraction for structural confirmation (Mkadmh et al., 2020).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often elucidated using X-ray crystallography, which reveals details about their geometric configuration, intermolecular hydrogen bonding, and overall molecular stability. The study by Mkadmh et al. (2020) provides insight into the molecular structure through computational analysis, including density functional theory (DFT) calculations to predict stability and geometry (Mkadmh et al., 2020).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, including further condensation reactions, nucleophilic substitutions, and cyclization reactions, leading to a wide range of heterocyclic compounds. These reactions are influenced by the electronic and steric properties of the substituents on the benzylidene and hydrazide moieties.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity of benzohydrazide derivatives can vary significantly based on their molecular structure. The presence of dimethoxy groups, as in the compound of interest, typically affects the compound's solubility in organic solvents and its melting point.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzohydrazide derivatives are dictated by their functional groups. The electron-donating dimethoxy groups can influence the compound's reactivity towards electrophilic and nucleophilic agents, affecting its participation in various chemical reactions.

Scientific Research Applications

Synthesis and Characterization

Research in this area often involves the synthesis and detailed characterization of compounds with potential bioactive or material applications. For instance, studies on the synthesis of various hydrazone and Schiff base compounds, similar in structural complexity to the query compound, detail their preparation, structural elucidation, and potential for forming supramolecular structures or complexes with metals. These compounds are characterized using techniques like NMR, FT-IR, and X-ray crystallography to determine their molecular and crystal structures, providing insights into their chemical behavior and potential functional applications (Shujah et al., 2013), (Meng et al., 2014).

Biological and Antimicrobial Activities

Several studies focus on the biological activities of synthesized compounds, including their antibacterial, antifungal, antileishmanial, and enzyme inhibition properties. These activities are attributed to the structural features of the compounds, such as the presence of the azomethine group or specific substitutions on the phenyl ring, which may interact with biological targets or inhibit the growth of pathogens (Aziz‐ur‐Rehman et al., 2014), (Sirajuddin et al., 2013).

Material Science and Catalysis

Research also extends to the material science domain, where synthesized compounds are explored for their potential as catalysts in chemical reactions or as components in material fabrication. For example, studies on the preparation of dioxomolybdenum(VI) complexes with hydrazone ligands demonstrate their catalytic properties, which could be relevant for various industrial applications (Xue et al., 2013).

Environmental and Analytical Applications

Some compounds are investigated for their environmental or analytical applications, such as in the detection of metals or other analytes. Research in this area may involve the development of fluorescent chemosensors or the investigation of electrochemical properties for sensing applications (Sharma et al., 2019), (Souza et al., 2017).

properties

IUPAC Name |

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-10-7-14(11(2)22-10)16(19)18-17-9-12-8-13(20-3)5-6-15(12)21-4/h5-9H,1-4H3,(H,18,19)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCLGWZFASQZPY-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)